O-[3-(Benzyloxy)phenyl]hydroxylamine
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Overview
Description
O-[3-(Benzyloxy)phenyl]hydroxylamine is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Benzyloxy)phenyl]hydroxylamine typically involves the reaction of 3-(benzyloxy)aniline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-[3-(Benzyloxy)phenyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-[3-(Benzyloxy)phenyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[3-(Benzyloxy)phenyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Phenylhydroxylamine: Similar structure but lacks the benzyloxy group.
O-Benzoylhydroxylamine: Contains a benzoyl group instead of a benzyloxy group.
Uniqueness
O-[3-(Benzyloxy)phenyl]hydroxylamine is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
O-(3-phenylmethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c14-16-13-8-4-7-12(9-13)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 |
InChI Key |
INFCWEYNOOYQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)ON |
Origin of Product |
United States |
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